molecular formula C20H24ClN5O B2634361 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine CAS No. 898434-52-1

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine

Cat. No.: B2634361
CAS No.: 898434-52-1
M. Wt: 385.9
InChI Key: MMFIPAKCWADTGB-UHFFFAOYSA-N
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Description

The compound 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine represents a chemically novel scaffold of interest in neuroscience and medicinal chemistry research. Its structure, featuring a pyridazine core substituted with piperidine and a chlorobenzoyl-piperazine group, is distinct from classical pharmacophores for muscarinic acetylcholine receptor (mAChR) binding, which typically feature basic or quaternary amine moieties . This unique architecture makes it a valuable chemical tool for investigating novel structure-activity relationships (SAR) and for probing orthosteric binding sites on GPCRs in new ways . Research on closely related 3,6-disubstituted pyridazine analogs has demonstrated their potential as central nervous system (CNS) penetrant pan-muscarinic antagonists . Such compounds can functionally antagonize the M1-M5 receptor subtypes, with some showing modest functional selectivity for the M4 receptor . The M4 receptor subtype is an active target for investigative therapies aimed at the symptomatic treatment of Parkinson's disease, highlighting the research significance of this chemical series . The piperazine scaffold within this compound is a well-established privileged structure in drug discovery, known to contribute to diverse pharmacological activities and to enhance the physicochemical properties of molecules, thereby facilitating biological screening and optimization studies .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O/c21-17-6-4-16(5-7-17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-2-1-3-11-24/h4-9H,1-3,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFIPAKCWADTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazine ring, followed by the introduction of piperazine and piperidine groups through nucleophilic substitution reactions. The chlorobenzoyl group is then added via an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anti-cancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the piperazine ring or pyridazine core, which modulate pharmacological activity and physicochemical properties. Below is a detailed analysis:

Structural and Functional Group Variations

Pharmacological and Physicochemical Properties

  • Receptor Binding: Piperazine derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit stronger interactions with bacterial gyrase or viral proteases compared to non-halogenated analogs.
  • Metabolic Stability : Trifluoromethyl and thiophene-containing analogs (e.g., ) show prolonged half-lives due to resistance to oxidative metabolism, whereas the target compound’s piperidinyl group may confer intermediate stability.

Research Findings and Trends

  • Antimicrobial Activity: Analogs with extended hydrophobic chains (e.g., 3-(4-chlorophenoxy)propyl in ) show broader-spectrum activity, suggesting the target compound’s benzoyl group may optimize Gram-positive targeting.
  • Selectivity: Imidazo-pyridine fused derivatives () demonstrate higher selectivity for kinase targets, whereas simpler pyridazine-piperazine systems (e.g., target compound) may favor non-selective receptor modulation.

Biological Activity

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine ring, which is substituted with piperazine and piperidine moieties, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can be represented as follows:

PropertyValue
Molecular FormulaC20H24ClN5O
Molecular Weight393.89 g/mol
LogP (Octanol/Water)3.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Piperazine Derivative : Reacting piperazine with 4-chlorobenzoyl chloride.
  • Pyridazine Ring Formation : Introducing the pyridazine moiety through cyclization reactions.
  • Final Modifications : Adding the piperidine group to achieve the desired structure.

These steps can be optimized using various catalysts and solvents to enhance yield and purity.

Antitumor Activity

Research has indicated that compounds similar to 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine exhibit significant antitumor properties. For example, studies have shown that related piperazine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens:

  • Bacterial Activity : It demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL.
  • Fungal Activity : Similar derivatives have shown promising antifungal activity, suggesting potential applications in treating infections caused by resistant strains .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. Its structural features allow it to act as either an agonist or antagonist, modulating various biological processes .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Antitumor Efficacy : A study evaluated the antitumor effects of a related piperazine derivative in vivo, showing a significant reduction in tumor size in murine models when administered at doses of 20 mg/kg .
  • Antimicrobial Testing : Another investigation demonstrated that a series of piperazine derivatives exhibited broad-spectrum antimicrobial activity, highlighting the potential for developing new antibiotics based on this scaffold .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine?

  • Methodological Answer: Synthesis optimization requires multi-step reactions with precise control of reaction conditions. Critical steps include:
  • Coupling Reactions: Use of coupling agents (e.g., EDCI or DCC) to link the piperazine and pyridazine moieties .
  • Solvent Selection: Polar aprotic solvents like DMF or dichloromethane enhance reactivity and solubility of intermediates .
  • Temperature Control: Maintain 60–80°C during nucleophilic substitution to minimize side products .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
  • Yield Optimization: Adjust stoichiometry of 4-chlorobenzoyl chloride and piperidine derivatives to 1:1.2 molar ratios to drive reactions to completion .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine N–H protons at δ 2.8–3.5 ppm, pyridazine aromatic protons at δ 7.1–8.3 ppm) .
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., dihedral angles between pyridazine and benzoyl groups typically 15–25°) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~440–450 Da) .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer: Prioritize target-specific assays based on structural analogs:
  • Enzyme Inhibition: Test against kinases (e.g., PI3K, EGFR) using fluorescence-based ATP competition assays .
  • Receptor Binding: Radioligand displacement assays for serotonin (5-HT) or dopamine receptors due to piperazine/piperidine motifs .
  • Antimicrobial Activity: Broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer: Systematically modify substituents and evaluate pharmacological outcomes:
  • Piperazine Substitutions: Replace 4-chlorobenzoyl with sulfonyl or ethoxybenzoyl groups to alter lipophilicity (logP) and receptor affinity .
  • Pyridazine Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to enhance metabolic stability .
  • Data Correlation: Use computational tools (e.g., molecular docking) to predict binding poses and validate with IC₅₀ values (Table 1) .

Table 1: SAR Trends in Pyridazine Derivatives

Substituent PositionModificationBiological Activity (IC₅₀)Target
4-(Benzoyl)piperazine4-Chloro vs. 4-Ethoxy5-HT₃: 12 nM vs. 45 nMSerotonin Receptor
6-(Piperidin-1-yl)Methyl vs. HEGFR: 8 µM vs. 22 µMKinase Inhibition

Q. What computational strategies resolve contradictions in binding affinity data across studies?

  • Methodological Answer: Address discrepancies using:
  • Free Energy Perturbation (FEP): Quantify energy differences between ligand-receptor conformations to explain varying IC₅₀ values .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., water accessibility to the piperazine ring) impacting in vitro vs. in silico results .
  • Meta-Analysis: Compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays) across studies to identify confounding variables .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic (PK) properties?

  • Methodological Answer: Follow a tiered approach:
  • ADME Profiling:
  • Absorption: Caco-2 cell permeability assays (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .
  • Metabolic Stability: Incubate with liver microsomes (e.g., human CYP3A4/5) to measure half-life (t₁/₂ >30 min preferred) .
  • Rodent PK Studies: Administer 10 mg/kg IV/PO to measure AUC, Cmax, and clearance. Piperidine derivatives often show Vd >2 L/kg due to high tissue penetration .

Q. What strategies mitigate off-target effects in lead optimization?

  • Methodological Answer:
  • Counter-Screening: Test against panels of GPCRs, ion channels, and hERG to identify promiscuity .
  • Prodrug Design: Mask the piperazine moiety with ester prodrugs to reduce CNS side effects .
  • Crystallographic Analysis: Resolve off-target binding modes (e.g., unintended π-π stacking with non-target kinases) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on antibacterial activity?

  • Methodological Answer: Discrepancies may arise from:
  • Strain Variability: Gram-negative vs. Gram-positive bacterial membranes differ in permeability to hydrophobic pyridazine derivatives .
  • Assay Conditions: Broth microdilution (CLSI guidelines) vs. agar diffusion methods yield differing MIC values .
  • Compound Stability: Degradation in aqueous media (e.g., hydrolysis of the benzoyl group) may reduce observed activity .

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